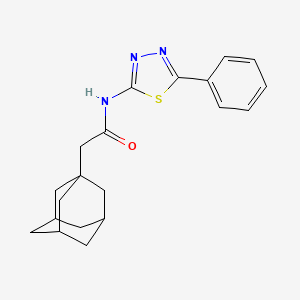

2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

説明

2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features an adamantyl group, a phenyl group, and a thiadiazole ring

特性

IUPAC Name |

2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-17(12-20-9-13-6-14(10-20)8-15(7-13)11-20)21-19-23-22-18(25-19)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYWJRGHYVLVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with aromatic aldehydes under acidic conditions.

Attachment of the Adamantyl Group: The adamantyl group can be introduced through a nucleophilic substitution reaction using an adamantyl halide.

Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

Reduction: Reduction reactions could potentially modify the thiadiazole ring or the phenyl group.

Substitution: The phenyl and adamantyl groups may participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

科学的研究の応用

2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the synthesis of materials with specific properties.

作用機序

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance lipophilicity and membrane permeability, while the thiadiazole ring might interact with biological targets through hydrogen bonding or π-π interactions.

類似化合物との比較

Similar Compounds

2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: can be compared with other adamantyl-containing compounds or thiadiazole derivatives.

Adamantyl Compounds: Known for their stability and lipophilicity, often used in antiviral and anticancer agents.

Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness

The combination of an adamantyl group with a thiadiazole ring and a phenyl group in 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide makes it unique, potentially offering a distinct profile of biological activity and physicochemical properties.

生物活性

2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can be represented as follows:

This structure includes an adamantane moiety attached to a thiadiazole ring with a phenyl group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiadiazole ring is known to disrupt DNA replication processes and inhibit key enzymes involved in cellular proliferation. This mechanism is crucial for its anticancer properties.

Antimicrobial Activity

Research has indicated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have reported that related thiadiazole compounds demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of thiadiazole derivatives against human cancer cell lines. For example:

The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, showcasing its potential as an anticancer agent.

Case Studies

- Study on Cytotoxicity : A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays on various cancer cell lines. The findings revealed that compounds with similar structures to 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibited potent cytotoxic effects, particularly against A431 cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiadiazole derivatives against a panel of bacterial and fungal strains. Results indicated that these compounds could serve as potential leads for developing new antibiotics due to their broad-spectrum activity .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, it is beneficial to compare it with other known thiadiazole derivatives:

| Compound | Activity | Reference |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-2-acetamide | Selective anticancer activity | |

| N-(4-acetylthiazol-2-yl)-acetamide | Antimicrobial properties |

These comparisons highlight the unique properties and potential therapeutic applications of the adamantane-substituted thiadiazole derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(adamantan-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide?

- The compound is typically synthesized via multi-step reactions. A common approach involves coupling adamantane derivatives with thiadiazole intermediates under reflux conditions. For example:

- Step 1 : Activation of the adamantane moiety using 1-(adamantylacetyl)-1H-imidazole as a reactive intermediate.

- Step 2 : Condensation with 5-phenyl-1,3,4-thiadiazol-2-amine in chloroform under reflux (~6 hours), followed by crystallization from ethanol (yield ~22%) .

- Key conditions : Solvents (e.g., DMF, chloroform), catalysts (e.g., NaH), and temperature control (80–100°C) are critical for yield optimization .

Q. How is the compound characterized to confirm structural integrity?

- Analytical techniques :

- NMR spectroscopy : 1H and 13C NMR to verify adamantane C-H signals (δ ~1.5–2.0 ppm) and thiadiazole ring protons (δ ~7.0–8.0 ppm) .

- X-ray crystallography : Resolves spatial conformation (e.g., triclinic P1 space group with H-bonded dimers) and dihedral angles (e.g., −100.3° for adamantane-acetamide orientation) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 412.57 for related adamantane-thiadiazole analogs) .

Q. What preliminary biological activities have been reported for similar adamantane-thiadiazole hybrids?

- Anti-inflammatory : Adamantane enhances lipophilicity, improving membrane permeability and interaction with cyclooxygenase (COX) enzymes .

- Antimicrobial : Thiadiazole moieties disrupt bacterial cell wall synthesis (e.g., MIC values <10 µg/mL against S. aureus in analogs) .

- Anticancer : Adamantane derivatives induce apoptosis via mitochondrial pathway modulation (IC50 ~5–20 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for adamantane-thiadiazole derivatives?

- Case study : Discrepancies in IC50 values for anticancer activity may arise from:

- Structural variations : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) alter electronic density and target binding .

- Assay conditions : Viability assays (MTT vs. resazurin) and cell line heterogeneity (e.g., HeLa vs. HepG2) impact results .

Q. What strategies improve the solubility and bioavailability of this compound?

- Structural modifications :

- Introduce polar groups (e.g., -OH, -COOH) on the adamantane or phenyl ring without disrupting pharmacophores .

- Use prodrug approaches (e.g., esterification of the acetamide group for controlled hydrolysis) .

- Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility (e.g., 2-fold increase in logP with β-cyclodextrin) .

Q. How do intermolecular interactions (e.g., H-bonding, π-stacking) influence crystallinity and stability?

- X-ray data insights :

- H-bonding : N–H⋯N interactions between thiadiazole NH and adjacent heteroatoms stabilize dimer formation .

- π-Stacking : Phenyl-thiadiazole interactions (3.6–4.0 Å distances) contribute to ribbon-like crystal packing .

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to map solvent/catalyst effects on yield .

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict adamantane-thiadiazole interactions with COX-2 or EGFR targets .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。